7-Methoxyquinoline-2-carbaldehyde
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Overview
Description
7-Methoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline-2-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 7-methoxyquinoline using a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
7-Methoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The aldehyde group plays a crucial role in forming covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carbaldehyde
- 6-Methoxyquinoline-2-carbaldehyde
- 8-Methoxyquinoline-2-carbaldehyde
Uniqueness
7-Methoxyquinoline-2-carbaldehyde is unique due to the presence of a methoxy group at the 7th position of the quinoline ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit enhanced selectivity and potency in certain applications .
Properties
IUPAC Name |
7-methoxyquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-5-3-8-2-4-9(7-13)12-11(8)6-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLHUTHAQLLUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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